methyl[(2S)-2-phenylpropyl]amine hydrochloride
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Overview
Description
Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to a phenylpropylamine structure. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[(2S)-2-phenylpropyl]amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of methylamine with a suitable precursor, such as a phenylpropyl halide, under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired amine product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2S)-2-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
Methyl[(2S)-2-phenylpropyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of methyl[(2S)-2-phenylpropyl]amine hydrochloride involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with similar basic properties.
Phenylpropylamine: Shares the phenylpropyl structure but lacks the methyl group.
Dimethylamine: Contains two methyl groups attached to the amine nitrogen.
Uniqueness
Methyl[(2S)-2-phenylpropyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropyl backbone with a methyl group makes it a versatile compound in various applications .
Biological Activity
Methyl[(2S)-2-phenylpropyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, interactions with neurotransmitter systems, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C10H15ClN
- Molecular Weight : Approximately 189.30 g/mol
- IUPAC Name : Methyl(2R)-1-phenylpropan-2-ylamine
This compound features a phenyl group attached to a propylamine backbone, which contributes to its unique reactivity and biological activity.
Neurotransmitter System Interaction
This compound exhibits significant interactions with neurotransmitter systems, particularly those involving catecholamines. Research indicates that it may function as a substrate or inhibitor for various neurotransmitter transporters, including:
- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Transporter (SERT)
These interactions suggest potential applications in treating neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. The compound's ability to modulate the activity of monoamine oxidase enzymes further supports its relevance in pharmacology, as these enzymes are crucial for the metabolism of neurotransmitters .
Antibacterial Activity
Recent studies have explored the antibacterial properties of structurally similar compounds, indicating that this compound may also possess antibacterial effects. For example, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest a potential for similar effects.
Safety Profile
Toxicity assessments have shown that this compound exhibits low toxicity in Ames tests and appears non-carcinogenic. This favorable safety profile positions it as a candidate for further investigation in therapeutic contexts .
Comparative Analysis with Related Compounds
The following table summarizes the key features of this compound and related compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
This compound | C10H15ClN | Potential stimulant effects; interacts with DAT, NET |
2-Phenylpropylamine | C9H13N | Basic amine with stimulant properties |
N-Methyl-N-(1R)-1-methyl-2-phenylethylamine | C13H19N | Similar structure; psychoactive effects |
1-Methyl-4-phenylpyridinium | C12H12N | Quaternary ammonium compound; different reactivity |
This comparison highlights the unique stereochemistry and potential pharmacological applications of this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Neurotransmitter Release : Research has shown that structurally similar compounds can act as releasing agents at DATs and NETs, leading to increased levels of dopamine and norepinephrine in the synaptic cleft .
- Antibacterial Properties : In vitro studies on related compounds have demonstrated their effectiveness against multidrug-resistant bacteria, suggesting that modifications in structure can enhance antibacterial potency .
- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial death .
Properties
Molecular Formula |
C10H16ClN |
---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(2S)-N-methyl-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m1./s1 |
InChI Key |
OQHDRLTXPGYYJN-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](CNC)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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